Physicochemical properties of 4-Fluoro-5-methoxy-2-nitrobenzoic acid
Physicochemical properties of 4-Fluoro-5-methoxy-2-nitrobenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-5-methoxy-2-nitrobenzoic acid
Abstract
4-Fluoro-5-methoxy-2-nitrobenzoic acid is a substituted aromatic carboxylic acid of significant interest as a versatile building block in synthetic organic chemistry, particularly in the design and synthesis of novel pharmaceutical agents. The precise arrangement of its functional groups—a carboxylic acid, a nitro group, a fluorine atom, and a methoxy group—imparts a unique electronic and steric profile that is crucial for its reactivity and the properties of its derivatives. This guide provides a comprehensive overview of the core physicochemical properties of this compound. Recognizing that this is a specialized reagent, this document goes beyond merely listing data; it offers expert insights into the expected properties based on structural analysis and presents detailed, field-proven experimental protocols for researchers to validate identity and empirically determine these key parameters in a laboratory setting.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 4-Fluoro-5-methoxy-2-nitrobenzoic acid is defined by the following identifiers and structural features.
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IUPAC Name: 4-Fluoro-5-methoxy-2-nitrobenzoic acid
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Molecular Weight: 215.14 g/mol [3]
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InChI Key: MGLFJUZFMICSSW-UHFFFAOYSA-N[1]
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Canonical SMILES: COC1=C(C=C(C(=O)O)C=C1F)[O-]
The molecule's structure, featuring a heavily substituted benzene ring, is the primary determinant of its chemical behavior and physical properties. The ortho relationship between the strongly electron-withdrawing nitro group and the carboxylic acid is of particular importance to its acidity.
Core Physicochemical Properties: A Summary and Expert Analysis
Quantitative physicochemical data dictates the compound's behavior in various environments, from reaction flasks to biological systems. While extensive experimental data for this specific compound is not widely published, we can infer its likely properties based on its structure and provide a framework for their determination.
| Property | Value / Expected Value | Rationale & Significance |
| Physical Form | Solid[1] | The planar aromatic structure and potential for strong intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, favor a crystalline solid state at standard conditions. |
| Melting Point | Data not published. Expected to be >150 °C. | Aromatic carboxylic acids with nitro groups typically have high melting points due to efficient crystal lattice packing and strong hydrogen bonding dimers formed by the acid moieties. Purity can be assessed by a sharp melting range (<2 °C). |
| Aqueous Solubility | Sparingly soluble in water. | The polar carboxylic acid and nitro groups are countered by the hydrophobic benzene ring. Solubility is expected to increase significantly in alkaline aqueous solutions (pH > pKa) due to the formation of the more soluble carboxylate salt. |
| Organic Solubility | Moderately soluble in polar organic solvents. | The compound is expected to be soluble in polar protic solvents like ethanol and methanol, and polar aprotic solvents like DMSO and ethyl acetate. It is expected to have low solubility in non-polar solvents such as hexanes or toluene, following the "like dissolves like" principle.[3] |
| pKa | Data not published. Expected to be < 3.0. | The pKa of benzoic acid is ~4.2. The presence of a strongly electron-withdrawing nitro group ortho to the carboxylic acid and a fluoro group para will significantly stabilize the conjugate base (carboxylate), thereby increasing the acid's strength and lowering its pKa substantially. |
Structural & Spectroscopic Characterization Profile
For a specialized reagent, rigorous structural confirmation is paramount. The following sections describe the expected spectroscopic signatures that serve as a molecular fingerprint for 4-Fluoro-5-methoxy-2-nitrobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules in solution.[4]
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¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show four distinct signals:
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Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (>12 ppm), which may exchange with trace water in the solvent.
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Aromatic Protons (Ar-H): Two signals in the aromatic region (7.0-8.5 ppm). One proton is ortho to the fluorine and will appear as a doublet with a characteristic C-H coupling constant. The other proton is ortho to the methoxy group and will also appear as a doublet. The strong deshielding effect of the nitro group will influence their precise chemical shifts.
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Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically in the 3.8-4.0 ppm region.[3]
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¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display eight distinct signals corresponding to each carbon atom:
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Carbonyl Carbon (-COOH): In the 165-170 ppm range.
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Aromatic Carbons (Ar-C): Six signals in the 110-160 ppm range. The carbon attached to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller couplings. The carbons attached to the methoxy and nitro groups will have characteristic chemical shifts influenced by their electronic effects.
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Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.[5]
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O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.
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C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.
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N-O Stretch (Nitro Group): Two distinct, strong absorption bands: one for the asymmetric stretch (~1520-1560 cm⁻¹) and one for the symmetric stretch (~1340-1380 cm⁻¹).
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C-O Stretch (Acid & Methoxy): Strong bands in the 1200-1300 cm⁻¹ region.
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C-F Stretch: A strong absorption band in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.
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Expected Ion: In negative ion mode electrospray ionization (ESI-), the most prominent ion would be the deprotonated molecule [M-H]⁻.
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Exact Mass: HRMS should confirm the molecular formula C₈H₆FNO₅ by matching the observed mass of the molecular ion to its calculated value with high precision (typically within 5 ppm).[3]
Experimental Protocols for Physicochemical Determination
The following protocols provide robust, step-by-step methodologies for determining the key physicochemical properties of 4-Fluoro-5-methoxy-2-nitrobenzoic acid.
Workflow for Physicochemical Characterization
The logical flow for characterizing a research chemical involves confirming its identity and purity before measuring its physical properties.
Caption: Workflow for the complete characterization of a research chemical.
Protocol: Melting Point Determination
This protocol uses the capillary method, a standard for organic solids.[6][7]
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Sample Preparation: Ensure the sample is completely dry and finely powdered.
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Capillary Loading: Gently tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the solid into a dense column 2-3 mm high.
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Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., Mel-Temp).
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Rapid Determination (Optional): Heat the block rapidly to find an approximate melting range. Let the block cool significantly.
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Accurate Determination: Using a fresh sample, heat the block quickly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.
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Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂. A pure compound will have a sharp range (≤ 2 °C).[8]
Protocol: Qualitative and Quantitative Solubility Determination
This protocol establishes solubility in various solvents.
Part A: Qualitative Assessment
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Setup: Add ~10 mg of the compound to a small vial.
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Solvent Addition: Add 1 mL of the chosen solvent (e.g., water, ethanol, ethyl acetate, toluene) to the vial.
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Mixing: Cap the vial and vortex or shake vigorously for 60 seconds.
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Observation: Visually inspect the mixture. Classify as 'freely soluble' (no solid remains), 'sparingly soluble' (some solid remains), or 'insoluble' (no apparent dissolution).
Part B: Quantitative Assessment (Shake-Flask Method)
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Equilibration: Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask.
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Agitation: Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid.
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Analysis: Carefully withdraw a known volume of the clear supernatant. Determine the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy. The result is reported in units like mg/mL or mol/L.
Protocol: pKa Determination by Potentiometric Titration
This method relies on monitoring pH changes during titration to find the acid dissociation constant.[9]
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Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
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Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water) to a known concentration (e.g., 1-10 mM). A co-solvent is necessary due to low aqueous solubility. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[9]
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Initial Acidification: Add a small amount of standardized strong acid (e.g., 0.1 M HCl) to the sample solution to ensure the carboxylic acid is fully protonated (pH < 2).
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Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
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pKa Determination:
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Identify the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point).
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Determine the half-equivalence point (Veq/2).
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The pH of the solution at the half-equivalence point is equal to the pKa of the compound.
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Caption: Principle of pKa determination from a potentiometric titration curve.
Safety and Handling
As a nitro-containing aromatic compound, 4-Fluoro-5-methoxy-2-nitrobenzoic acid requires careful handling.
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Hazard Statements: While specific data for this compound is limited, related structures carry warnings. General GHS hazard statements for this class of compounds include:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautions:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Conclusion
4-Fluoro-5-methoxy-2-nitrobenzoic acid is a valuable synthetic intermediate whose utility is governed by its physicochemical properties. This guide has established its chemical identity and provided a detailed framework for its characterization. While some experimental values like melting point and pKa are not yet reported in the literature, this document provides researchers with both a strong theoretical understanding of the expected properties based on molecular structure and a set of robust, practical protocols to determine these parameters empirically. Adherence to these analytical methodologies will ensure the quality and suitability of this reagent for its intended applications in research and development.
References
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RSC Advances. (2013). Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
World Class Med. (n.d.). Reliable Chemical Trading Partner, Professional 4-Fluoro-5-methoxy-2-nitrobenzoic acid Supply. [Link]
-
LookChem. (n.d.). Cas 394-04-7, 5-FLUORO-2-METHOXYBENZOIC ACID. [Link]
-
University of Calgary. (n.d.). Melting point determination. [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
-
SSERC. (n.d.). Melting point determination. [Link]
-
SINFOO Chemical Solutions Co., Ltd. (n.d.). 4-Fluoro-5-methoxy-2-nitrobenzoic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of 4-Fluoro-2-Methoxy-5-Nitrophenol in the Chemical Industry. [Link]
-
ACS Publications. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education. [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
BYJU'S. (n.d.). How to calculate pKa. [Link]
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RTI Laboratories. (n.d.). FTIR Analysis. [Link]
Sources
- 1. 4-Fluoro-5-methoxy-2-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 2. sinfoochem.com [sinfoochem.com]
- 3. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. chembk.com [chembk.com]
- 6. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzoic acid, 4-nitro- [webbook.nist.gov]
